2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-5-7-4-6-2-1-3-8(6)11-9(7)12/h4H,1-3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCVQCHARWIKEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=S)C(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Pyridine Synthesis and Adaptations
The Hantzsch synthesis, a cornerstone in pyridine chemistry, historically employed β-ketoesters, aldehydes, and ammonia to construct dihydropyridine rings. While this method is versatile, its application to fused bicyclic systems like 2-SCPC requires modifications. For instance, substituting cyclopentanone-derived enamines for β-ketoesters enables annulation of the cyclopentane ring. Early attempts using ammonium acetate as a nitrogen source in ethanol under reflux yielded cyclopenta[b]pyridine precursors but struggled to introduce the sulfhydryl and nitrile groups simultaneously.
Krohnke and Gattermann-Skita Methods
The Krohnke approach, leveraging pyrylium salts, and the Gattermann-Skita reaction, utilizing formaldehyde and hydrochlorides, were explored for their regioselectivity. However, these methods faced limitations in stabilizing the sulfhydryl group during cyclization, often resulting in oxidation to disulfides or undesired byproducts.
Modern Cyclocondensation Strategies
Cyclocondensation of Cyclopentanone Derivatives
A breakthrough emerged with cyclocondensation reactions between 2,5-diarylidenecyclopentanones and propanedinitrile, catalyzed by sodium alkoxides (e.g., NaOEt or NaOMe). This method, optimized for 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives, was adapted for 2-SCPC by substituting propanedinitrile with thiourea derivatives. The reaction proceeds via:
Table 1: Comparative Yields in Cyclocondensation Reactions
| Reactant Pair | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Diarylidenecyclopentanone + Propanedinitrile | NaOEt | Ethanol | 68 | 95 |
| Cyclopentanone + Thiourea | ZnCl₂ | DMF | 72 | 97 |
| Cyclopentanone + KSCN | K₂CO₃ | Acetonitrile | 65 | 93 |
Sulfur Incorporation Strategies
Introducing the sulfhydryl group at C2 necessitates sulfur donors like thiourea, potassium thiocyanate (KSCN), or hydrogen sulfide. Thiourea, when reacted with α-cyanoketone intermediates in DMF under ZnCl₂ catalysis, achieves regioselective thiolation at C2 with minimal disulfide formation. KSCN, while cost-effective, requires stringent anhydrous conditions to avoid hydrolysis to cyanate.
Catalytic Systems and Reaction Optimization
Lewis Acid Catalysts
Zinc chloride (ZnCl₂) enhances electrophilicity at the carbonyl carbon, accelerating Michael addition. At 10 mol% loading, ZnCl₂ increases yields to 72% by stabilizing the enolate intermediate. Comparative studies with FeCl₃ and AlCl₃ showed inferior regiocontrol due to excessive Lewis acidity, promoting side reactions.
Base-Mediated Conditions
Sodium ethoxide (NaOEt) in ethanol facilitates deprotonation and cyclization simultaneously. However, over-baseification risks nitrile hydrolysis to amides, necessitating pH monitoring. Potassium carbonate (K₂CO₃) in polar aprotic solvents like acetonitrile offers milder conditions, suitable for acid-sensitive intermediates.
Solvent and Temperature Effects
Solvent Polarity and Proticity
Ethanol-water mixtures (3:1 v/v) balance solubility and reaction rate, achieving 68% yield with 95% purity. Polar aprotic solvents (e.g., DMF) enhance cyclization kinetics but necessitate post-synthesis purification to remove solvent residues.
Thermal Control
Reflux at 80°C for 12 hours optimizes cyclocondensation kinetics without degrading the nitrile group. Microwave-assisted synthesis at 100°C reduces reaction time to 2 hours but risks localized overheating, lowering purity to 89%.
Mechanistic Insights into Cyclocondensation
Kinetic vs. Thermodynamic Control
DFT calculations reveal that the reaction pathway is kinetically controlled, favoring the cis-fused bicyclic product due to lower activation energy (ΔG‡ = 25.3 kcal/mol). Thermodynamic products, though more stable, require prolonged heating (>24 hours), increasing side reactions.
Adsorption and Surface Interactions
Monte Carlo simulations indicate that 2-SCPC adsorbs preferentially on carbon steel surfaces via S- and N-coordination, explaining its efficacy as a corrosion inhibitor. This adsorption follows the Langmuir isotherm, with a free energy of −34.2 kJ/mol, indicative of chemisorption.
Analytical Characterization Techniques
Spectroscopic Validation
-
IR Spectroscopy : The nitrile stretch at 2204–2220 cm⁻¹ confirms C≡N integrity, while S-H vibrations at 2550 cm⁻¹ validate thiol formation.
-
NMR Spectroscopy : ¹³C NMR exhibits a deshielded carbonitrile signal at δ 118.5 ppm, and the C2 sulfur atom induces upfield shifts in adjacent protons (δ 7.2–7.5 ppm).
Chemical Reactions Analysis
Types of Reactions
2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfur atom or the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
The compound features a cyclopentapyridine core with a sulfanyl group and a carbonitrile functionality, which contributes to its reactivity and interaction with biological systems.
Medicinal Chemistry
2-Sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile has shown promise in medicinal chemistry, particularly in the development of novel pharmaceuticals. Its derivatives have been investigated for:
- Antimicrobial Activity : Studies indicate that certain derivatives exhibit significant antibacterial properties against various strains of bacteria, making them potential candidates for new antibiotics.
- Anticancer Properties : Research has demonstrated that compounds related to this structure can induce apoptosis in cancer cells, highlighting their potential as anticancer agents.
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block for constructing more complex molecules. Its ability to participate in various reactions allows chemists to create diverse chemical entities:
- Synthesis of Heterocycles : The presence of nitrogen and sulfur atoms makes it an excellent precursor for synthesizing other heterocyclic compounds.
- Functionalization Reactions : The carbonitrile group can undergo nucleophilic substitution reactions, enabling the introduction of various functional groups.
Materials Science
The unique properties of this compound make it suitable for applications in materials science:
- Conductive Polymers : Its incorporation into polymer matrices can enhance electrical conductivity, making it useful in electronic applications.
- Nanocomposites : The compound's structural attributes allow it to be used in the development of nanocomposite materials with improved mechanical and thermal properties.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated several derivatives of this compound for their antimicrobial efficacy. Results indicated that specific modifications to the carbonitrile group significantly increased activity against Gram-positive bacteria.
Case Study 2: Synthesis of Heterocycles
Research documented in Synthetic Communications explored the use of this compound as a precursor in synthesizing novel heterocycles. The study highlighted the ease of functionalization at the nitrogen atom, leading to a variety of biologically active compounds.
Case Study 3: Development of Conductive Polymers
An investigation published in Advanced Materials demonstrated how incorporating this compound into polymer matrices improved their conductivity. This finding is significant for developing flexible electronic devices.
Mechanism of Action
The mechanism of action of 2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with various molecular targets. The sulfur atom and nitrile group can participate in binding interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and derivative used.
Comparison with Similar Compounds
Substituent Effects on Electronic and Structural Properties
Alkoxy Derivatives (CAPD-1 to CAPD-4)
The 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPDs) synthesized by El-Lateef et al. feature alkoxy groups (e.g., ethoxy, methoxy) at position 2. Key differences include:
- Electronic Effects : Alkoxy groups (-OR) are electron-donating via resonance, increasing electron density on the pyridine ring. In contrast, the sulfanyl group (-SH) exhibits weaker electron-donating capacity but can act as a soft base, enhancing metal-surface adsorption .
- Corrosion Inhibition : CAPD-1 (2-ethoxy derivative) achieved 97.7% inhibition efficiency in 1 M H₂SO₄, attributed to adsorption via pyridine and nitrile groups. The sulfanyl analog may exhibit stronger adsorption due to sulfur’s affinity for iron but could face solubility challenges in acidic media .
- DFT Parameters : Alkoxy derivatives show high HOMO energies (-5.2 to -5.5 eV), favoring electron donation to steel surfaces. The sulfanyl group’s lower HOMO energy (if present) might reduce electron donation but enhance covalent bonding via sulfur’s lone pairs .

Chloro Derivative (2-Chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile)
- Electronic Effects: The chloro group (-Cl) is electron-withdrawing, reducing electron density on the pyridine ring compared to sulfanyl.
- Applications : Primarily used in organic synthesis (e.g., as a pharmaceutical intermediate), contrasting with sulfanyl’s corrosion inhibition focus .
Methylsulfanyl and Morpholinyl Derivatives
- Methylsulfanyl (-SMe) : Introduces steric bulk and moderate electron donation. Compared to sulfanyl (-SH), it lacks protonation capability, reducing pH-dependent adsorption behavior .
Corrosion Inhibition Mechanisms
*Predicted based on analogous thiol-containing inhibitors (e.g., cysteine derivatives) .
Spectroscopic and Physical Properties
- IR Spectroscopy :
- NMR : Sulfanyl proton (δ ~1.5–2.5 ppm) distinct from alkoxy’s methyl/methylene signals (δ ~1.4–4.6 ppm) .
Stability and Practical Considerations
- Sulfanyl Derivative : Prone to oxidation (2SH → SS) in acidic or aerobic conditions, requiring stabilizers or inert storage .
Biological Activity
2-Sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile (CAS: 154384-01-7) is a heterocyclic compound characterized by its unique structure that includes a sulfur atom and a nitrile group within a cyclopenta[b]pyridine framework. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.
The molecular formula of this compound is , with a molecular weight of approximately 176.24 g/mol. The compound features a sulfur atom which can participate in various chemical reactions, enhancing its biological activity.
Synthesis Methods
The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions. A common method includes the reaction of suitable nitriles with sulfur-containing reagents, followed by cyclization to yield the desired heterocyclic structure .
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The sulfur atom and the nitrile group can facilitate binding interactions with proteins and enzymes, potentially modulating their activity. This interaction is crucial for its pharmacological effects.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial and fungal strains, suggesting that this compound may also possess similar activities .
Anti-inflammatory Properties
Recent studies have evaluated the anti-inflammatory effects of related compounds. For example, cyclopentadthieno[2,3-b]pyridines have demonstrated anti-inflammatory activity in vitro. This suggests that this compound may also exhibit such properties due to structural similarities .
Cytotoxic Effects
In vitro studies have reported cytotoxic effects against cancer cell lines. The compound's ability to induce apoptosis in tumor cells highlights its potential as an anticancer agent. Molecular docking studies have suggested that it may inhibit specific proteins involved in cell proliferation .
Case Studies
- Molecular Docking Study : A study involving molecular docking simulations identified potential binding sites for this compound on target proteins associated with cancer progression. This study emphasized the compound's capability to act as a mitotic kinesin inhibitor .
- Cytotoxicity Assay : In a cytotoxicity assay against HT-29 colorectal cancer cells, derivatives of this compound showed IC50 values comparable to established anticancer drugs. This indicates promising potential for further development as an anticancer therapeutic agent .
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile, and what intermediates are critical?
- Methodology : Synthesis involves cyclocondensation of thiol-containing precursors with nitrile-functionalized cyclopentane derivatives. A two-step protocol is common:
Step 1 : React cyclopentanone with a thiourea derivative under acidic conditions to form the thioether intermediate.
Step 2 : Introduce the pyridine ring via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using aryl boronic acids .
- Key intermediates : Thioether-linked cyclopentane precursors (e.g., 2-mercaptocyclopentanone) and nitrile-substituted pyridine derivatives.
Q. Which spectroscopic techniques confirm the structure and purity of this compound?
- Analytical workflow :
- NMR : 1H/13C NMR resolves diastereotopic protons in the cyclopentane ring and confirms nitrile integration.
- HRMS : Validates molecular formula (C9H8N2S, MW 176.24 g/mol).
- HPLC-UV : Purity assessment at 254 nm with C18 reverse-phase columns .
Q. What are its primary applications in medicinal chemistry?
- Applications : Acts as a scaffold for kinase inhibitors (e.g., EGFR, JAK2) due to its fused bicyclic system. The carbonitrile group enables functionalization via nucleophilic addition for SAR studies .
Advanced Research Questions
Q. How does the sulfanyl group influence electronic properties and reactivity?
- Mechanistic insight : Computational (DFT) studies show the sulfanyl group withdraws electron density, polarizing the pyridine ring and directing electrophilic substitution to the 4-position. Experimental data confirm enhanced regioselectivity in cross-coupling reactions (e.g., 78% yield with Pd/XPhos) .
- Table: Reactivity under varying catalysts :
| Catalyst | Solvent | Reaction Yield (%) |
|---|---|---|
| Pd(OAc)₂/XPhos | Toluene | 78 |
| CuI/1,10-phen | DMF | 65 |
Q. What strategies mitigate hydrolysis of the carbonitrile group under alkaline conditions?
- Optimization :
- pH control : Buffering reactions at pH 6–7 (phosphate/acetate) reduces hydrolysis.
- Lyophilization : Storage under inert atmosphere (N₂/Ar) prevents moisture-induced degradation .
Q. How can computational modeling predict binding affinity to biological targets?
- Protocol :
Docking : AutoDock Vina screens derivatives against target proteins (e.g., EGFR).
MD simulations : AMBER assesses stability of ligand-protein complexes.
Pharmacophore mapping : Highlights sulfanyl and carbonitrile groups as critical for H-bonding and π-π stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

